molecular formula C22H20B2O6 B1313267 (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid CAS No. 220204-00-2

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Cat. No.: B1313267
CAS No.: 220204-00-2
M. Wt: 402 g/mol
InChI Key: PNKNNZOHEMBDRL-UHFFFAOYSA-N
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Description

®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes two boronic acid groups attached to a binaphthalene core. The presence of boronic acid groups makes it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is glucose . This compound is a diboronic acid derivative that has been designed to recognize glucose due to its reversible and covalent binding mechanism .

Mode of Action

The compound interacts with glucose through a reversible and covalent binding mechanism . The boronic acid moieties in the compound form borate esters with the diol groups present in glucose . This interaction results in changes in the compound’s properties, such as its fluorescence emission .

Biochemical Pathways

The compound’s interaction with glucose can affect the glucose metabolism pathway . By binding to glucose, the compound can serve as a probe for monitoring glucose levels, which is crucial for understanding glucose homeostasis in the human body .

Pharmacokinetics

It’s known that the compound has good biocompatibility and high sensitivity . Its water-soluble nature, achieved by introducing water-solubilizing groups, could potentially enhance its bioavailability .

Result of Action

The compound’s action results in the detection of glucose levels . It can be used to identify glucose heterogeneity between normal and tumor cells . Moreover, it can be used for imaging glucose in zebrafish, providing a powerful new tool for the evaluation of glucose-related diseases .

Action Environment

The action of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can be influenced by environmental factors such as pH . The compound’s pKa changes from 9.4 to 6.3 upon binding with glucose, leading to deprotonation at physiological pH . This change in ion conduction state enables the detection of glucose through conductance measurements .

Biochemical Analysis

Biochemical Properties

In addition to saccharides, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can interact with enzymes and proteins that have serine or threonine residues in their active sites. The boronic acid groups can form covalent bonds with the hydroxyl groups of these residues, potentially inhibiting the enzyme’s activity. This property has been exploited in the design of enzyme inhibitors for therapeutic applications .

Cellular Effects

The effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with saccharides can affect glucose sensing and metabolism, which is critical in the context of diabetes research .

Furthermore, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can impact cell signaling pathways by inhibiting enzymes involved in these pathways. This inhibition can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can result in modifications to cellular metabolism, further influencing cell function .

Molecular Mechanism

In the context of enzyme inhibition, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid binds to the active site of enzymes, forming a covalent bond with serine or threonine residues. This binding can block the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods .

Long-term exposure to ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid in in vitro and in vivo studies has revealed potential effects on cellular function. These effects include alterations in cell proliferation, differentiation, and apoptosis, which can be attributed to the compound’s impact on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid in animal models are dose-dependent. At low doses, this compound has been shown to modulate glucose metabolism and enzyme activity without causing significant toxicity. At higher doses, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed in studies where the compound’s beneficial effects on glucose metabolism and enzyme inhibition are maximized at specific dosage ranges. Beyond these ranges, the adverse effects become more pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glucose metabolism. For instance, its interaction with glucose-6-phosphate dehydrogenase can affect the pentose phosphate pathway, altering the levels of metabolites such as NADPH and ribose-5-phosphate .

Additionally, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can impact other metabolic pathways by inhibiting enzymes involved in lipid and amino acid metabolism. These interactions can lead to changes in metabolite levels, further influencing cellular function and metabolic homeostasis .

Transport and Distribution

The transport and distribution of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters .

Once inside the cell, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interaction with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications .

In the cytoplasm, ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can interact with enzymes and other proteins involved in metabolic pathways, influencing their activity and function. In the nucleus, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, its localization to the mitochondria can impact cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid typically involves the borylation of a binaphthalene precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the addition of boronic acid groups to the binaphthalene core . The reaction conditions often include the use of aryl halides, a palladium catalyst, and a base such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acid derivatives . These methods often employ automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include boronic esters, boranes, and various carbon-carbon bonded compounds, depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid and benzofuran-based boronic acids . These compounds share the ability to form reversible covalent bonds with diols and other nucleophiles, making them useful in similar applications.

Uniqueness

What sets ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid apart is its binaphthalene core, which provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions . This unique structure makes it particularly valuable in the synthesis of chiral molecules and complex organic compounds.

Properties

IUPAC Name

[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKNNZOHEMBDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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